molecular formula C19H13N3O3 B5764050 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxamide

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B5764050
M. Wt: 331.3 g/mol
InChI Key: MDNAMEMIKLQKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as OCPCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The molecule is a pyrazole derivative, and its chemical structure is shown below:

Mechanism of Action

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxamide exerts its pharmacological effects by modulating various signaling pathways in the body. The molecule inhibits the activity of COX-2, which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain. The molecule also inhibits PDE-4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE-4, this compound increases the levels of cAMP, which has anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The molecule has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. The molecule has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. The molecule is relatively easy to synthesize and has good stability. This compound has been found to have low toxicity and is well tolerated in animal studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxamide. The molecule has shown promise in the treatment of various diseases, and further research is needed to determine its full therapeutic potential. One area of research could be the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of research could be the investigation of this compound's effects on other signaling pathways and its potential use in combination therapy with other drugs. Overall, this compound is a promising molecule that has the potential to be developed into a valuable therapeutic agent.

Synthesis Methods

The synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxamide involves the condensation of 3-acetylcoumarin and phenylhydrazine followed by the reaction with ethyl acetoacetate. The resulting product is then treated with 4-nitrobenzoyl chloride and finally reduced to obtain this compound. The reaction scheme is shown below:

Scientific Research Applications

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. The molecule has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammatory processes. The molecule has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c20-18(23)15-11-22(13-7-2-1-3-8-13)21-17(15)14-10-12-6-4-5-9-16(12)25-19(14)24/h1-11H,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNAMEMIKLQKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.